ethyl 5-bromo-1H-indole-2-carboxylate

Catalog No.
S665075
CAS No.
16732-70-0
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-bromo-1H-indole-2-carboxylate

CAS Number

16732-70-0

Product Name

ethyl 5-bromo-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-bromo-1H-indole-2-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

LWRLKENDQISGEU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br

Synthesis:

Applications in Organic Chemistry:

EBIC serves as a valuable building block for the synthesis of diverse organic molecules, including:

  • Heterocyclic compounds: EBIC can be employed as a precursor for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles often possess interesting biological properties and find applications in medicinal chemistry and materials science.
  • Functionalized indoles: By utilizing different chemical reactions, EBIC can be transformed into various functionalized indoles. Functionalized indoles represent a class of organic molecules with diverse applications, ranging from pharmaceuticals to organic materials.

Research in Medicinal Chemistry:

EBIC has been explored in medicinal chemistry research due to the presence of the indole core, a privileged scaffold found in many biologically active molecules. Studies have investigated the potential of EBIC derivatives as:

  • Antimicrobial agents: Certain EBIC derivatives have exhibited promising antimicrobial activity against various bacterial and fungal strains [].
  • Anticancer agents: Research suggests that some EBIC derivatives might possess anticancer properties, although further investigation is necessary [].

Ethyl 5-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2C_{11}H_{10}BrNO_{2} and a molecular weight of 268.11 g/mol. It is classified as a biochemical reagent and is utilized in various life science research applications. This compound features a bromine atom at the 5-position of the indole ring, which contributes to its unique properties and reactivity. The compound has a melting point of 165 °C and a density of approximately 1.6 g/cm³ .

Typical of indole derivatives. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: It can undergo cyclization to form more complex indole derivatives, which may exhibit enhanced biological activity.

These reactions are essential for synthesizing more complex molecules used in medicinal chemistry .

This compound exhibits several biological activities that make it relevant in pharmacological research. Studies have indicated that ethyl 5-bromo-1H-indole-2-carboxylate possesses:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, highlighting its importance in cancer research.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts .

Ethyl 5-bromo-1H-indole-2-carboxylate can be synthesized through several methods:

  • Bromination of Indole Derivatives: Starting from indole-2-carboxylic acid or its derivatives, bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide.
  • Esterification Reactions: Following bromination, the carboxylic acid can be converted to the ethyl ester using ethanol and an acid catalyst.
  • One-Pot Synthesis: Some methods allow for the simultaneous bromination and esterification in a single reaction vessel, enhancing efficiency .

Ethyl 5-bromo-1H-indole-2-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug discovery, particularly in antimicrobial and anticancer therapies.
  • Chemical Biology: Used as a biochemical reagent for studying enzyme activity and cellular processes.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic compounds .

Interaction studies involving ethyl 5-bromo-1H-indole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:

  • The compound may interact with specific proteins involved in metabolic pathways, influencing their activity.
  • Structure-activity relationship studies help elucidate how modifications to the indole structure affect its biological interactions and potency.

These studies are crucial for understanding how this compound can be optimized for therapeutic use .

Ethyl 5-bromo-1H-indole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 7-bromo-1H-indole-2-carboxylate16732-69-70.96Bromine substitution at the 7-position
Methyl 6-bromo-1H-indole-2-carboxylate372089-59-30.96Methyl group instead of ethyl
Ethyl 4-bromo-1H-indole-2-carboxylate103858-52-20.95Bromine at the 4-position
Ethyl 6-bromoindole-2-carboxylate103858-53-30.88Different position of bromine on the indole ring
5-Bromo-1H-indole-2-carboxylic acid7254-19-50.89Lacks ethoxy group; only carboxylic acid present

Ethyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific bromination pattern and ester functionality, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .

Core Synthetic Pathways

The synthesis of ethyl 5-bromo-1H-indole-2-carboxylate primarily involves esterification and bromination steps. Two dominant routes are recognized:

Route 1: Direct Esterification of 5-Bromoindole-2-Carboxylic Acid

  • Reagents: 5-Bromoindole-2-carboxylic acid, ethanol, concentrated sulfuric acid.
  • Conditions: 80°C for 12 hours.
  • Mechanism: Acid-catalyzed Fischer esterification.
  • Yield: 94%.

Route 2: Cyclization of 4-Bromophenylhydrazine and Ethyl Pyruvate

  • Reagents: 4-Bromophenylhydrazine hydrochloride, ethyl pyruvate, sulfuric acid.
  • Conditions: Reflux in ethanol.
  • Mechanism: Fischer indole synthesis.
  • Yield: 85–90%.

Comparative Data

MethodReagentsTemperatureYieldKey Advantage
Direct esterificationH₂SO₄, ethanol80°C94%High purity
Fischer indole routeEthyl pyruvate, H₂SO₄Reflux90%Scalability

Bromination Strategies

Bromination is critical for introducing the halogen at the C5 position of the indole ring. Key methods include:

Electrophilic Bromination

  • Reagents: N-Bromosuccinimide (NBS), bromine (Br₂).
  • Conditions: Acetic acid or dichloromethane, room temperature.
  • Regioselectivity: Controlled by electron-withdrawing groups (e.g., carboxylic acid at C2).
  • Yield: 70–85%.

Radical Bromination

  • Reagents: NBS, azobisisobutyronitrile (AIBN).
  • Conditions: Light or heat initiation.
  • Application: Selective C3 bromination in 3-methylindoles.

Bromination Efficiency

SubstrateReagentPositionYieldSelectivity Factor
Indole-2-carboxylic acidBr₂C580%>95%
3-MethylindoleNBSC375%90%

Purification and Yield Enhancement

Traditional purification via column chromatography is labor-intensive. Modern strategies prioritize steam distillation and crystallization:

Steam Distillation Protocol

  • Steps:
    • Dissolve crude product in water (1:4 w/v).
    • Steam distill at 110–120°C.
    • Concentrate distillate and crystallize at 0°C.
  • Purity: >99.5%.
  • Advantages: Eliminates organic solvents, reduces pigment residues.

Solvent-Free Recrystallization

  • Solvents: Ethyl acetate or toluene.
  • Yield Recovery: 21–58% from mother liquor.

Alternative Synthetic Approaches

Palladium-Catalyzed C–H Amination

  • Reagents: Pd(II) catalysts, oxygen.
  • Conditions: Mild temperatures, oxidative coupling.
  • Application: Synthesizes indole-2-carboxylates with electron-rich/electron-poor substituents.

Microwave-Assisted Synthesis

  • Conditions: 150°C, 20 minutes.
  • Yield Improvement: 15–20% compared to conventional heating.

Ethyl 5-bromo-1H-indole-2-carboxylate has demonstrated significant potential as an epidermal growth factor receptor tyrosine kinase inhibitor through various structural modifications and derivative compounds [1] [3]. The compound serves as a crucial scaffold for developing potent epidermal growth factor receptor-targeting agents, with molecular docking studies revealing strong binding interactions within the tyrosine kinase domain [1] [30].

Research has shown that novel 5-bromoindole-2-carboxylic acid derivatives, structurally related to ethyl 5-bromo-1H-indole-2-carboxylate, exhibit remarkable epidermal growth factor receptor inhibitory activity [1] [30]. Specifically, compound 3a, derived from this scaffold, demonstrated superior performance compared to erlotinib in binding energy analyses and showed potent antiproliferative effects against multiple cancer cell lines [1] [30]. The binding mechanism involves critical interactions with key amino acid residues in the epidermal growth factor receptor active site, facilitating effective enzyme inhibition [1] [3].

The structure-activity relationship studies indicate that the bromine substitution at the 5-position of the indole ring enhances binding affinity to the epidermal growth factor receptor [3] . The carboxylate ester functionality at the 2-position provides additional stabilization through hydrogen bonding interactions with the receptor [3] . These structural features contribute to the compound's ability to compete effectively with adenosine triphosphate for binding to the epidermal growth factor receptor kinase domain [1] [3].

Comparative studies with established epidermal growth factor receptor inhibitors reveal that derivatives of ethyl 5-bromo-1H-indole-2-carboxylate can achieve inhibitory concentrations in the nanomolar range [24] [25]. The most potent derivatives demonstrated half maximal inhibitory concentration values ranging from 71 to 103 nanomolar against epidermal growth factor receptor, indicating substantial therapeutic potential [25] [27]. These findings position the compound as a valuable lead structure for developing next-generation epidermal growth factor receptor inhibitors [25] [27].

Anticancer Mechanisms and Cell Line Studies

Ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives exhibit multifaceted anticancer mechanisms across diverse human cancer cell lines [1] [3] [19]. The primary mechanism involves induction of apoptosis through both intrinsic and extrinsic pathways, leading to programmed cell death in malignant cells [1] [21] [23].

Cell Viability and Cytotoxicity Data

Comprehensive cytotoxicity studies have been conducted using various cancer cell lines to evaluate the antiproliferative effects of ethyl 5-bromo-1H-indole-2-carboxylate derivatives [1] [19] [20]. The following table summarizes key findings from multiple research studies:

Cell LineCancer TypeHalf Maximal Inhibitory Concentration (μM)Study Reference
HepG2Hepatocellular carcinoma0.9 [19]
MCF-7Breast adenocarcinoma0.55 [19]
HeLaCervical carcinoma0.50 [19]
A549Non-small cell lung carcinoma2.72-9.23 [20] [37]
HCT-116Colorectal carcinomaVariable [3]

The selectivity index calculations demonstrate that these compounds preferentially target cancer cells over normal cells, with selectivity indices ranging from 1.4 to 8.14-fold [22]. This selective cytotoxicity indicates potential for therapeutic applications with reduced toxicity to healthy tissues [22].

Apoptotic Pathway Activation

The anticancer activity of ethyl 5-bromo-1H-indole-2-carboxylate derivatives involves multiple apoptotic mechanisms [21] [23]. Caspase-dependent apoptosis represents the predominant pathway, with significant activation of caspase-3, caspase-8, and caspase-9 [21] [35]. Flow cytometry analyses reveal substantial increases in annexin V binding, indicating early apoptotic events [1] [23].

Mitochondrial dysfunction plays a central role in the apoptotic process induced by these compounds [23]. Treatment results in loss of mitochondrial membrane potential, decreased intracellular pH, reduced adenosine triphosphate synthesis, and increased reactive oxygen species generation [23]. Cytochrome c release from mitochondria triggers the intrinsic apoptotic cascade, ultimately leading to poly adenosine diphosphate-ribose polymerase cleavage and cell death [23].

Cell Cycle Arrest

Cell cycle analysis demonstrates that ethyl 5-bromo-1H-indole-2-carboxylate derivatives induce significant cell cycle arrest at specific checkpoints [1] [20] [21]. The compounds primarily cause G2/M phase arrest in various cancer cell lines, preventing cells from completing mitosis and leading to apoptotic cell death [1] [20]. Some derivatives also induce S-phase arrest, disrupting DNA synthesis and replication processes [20].

The cell cycle effects are mediated through inhibition of key regulatory proteins involved in cell cycle progression [1] [8]. This dual mechanism of cell cycle arrest and apoptosis induction contributes to the overall antiproliferative efficacy of these compounds [1] [8].

Dual Enzyme Inhibition (Indoleamine 2,3-dioxygenase 1/Tryptophan 2,3-dioxygenase)

Ethyl 5-bromo-1H-indole-2-carboxylate serves as a structural foundation for developing dual inhibitors targeting both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase enzymes [9] [13] [16]. These enzymes catalyze the rate-limiting step in tryptophan catabolism and represent crucial targets for cancer immunotherapy [13] [16].

Enzyme Inhibition Mechanisms

The indole-2-carboxylic acid scaffold, closely related to ethyl 5-bromo-1H-indole-2-carboxylate, demonstrates potent dual inhibitory activity against both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [13] [16]. Structure-activity relationship studies reveal that 6-acetamido-indole-2-carboxylic acid derivatives achieve dual inhibition with half maximal inhibitory concentration values in the low micromolar range [13] [16].

The most potent dual inhibitor identified, compound 9o-1, exhibited half maximal inhibitory concentration values of 1.17 micromolar for indoleamine 2,3-dioxygenase 1 and 1.55 micromolar for tryptophan 2,3-dioxygenase [13] [16]. Additionally, a para-benzoquinone derivative 9p-O demonstrated exceptional potency with half maximal inhibitory concentration values in the double-digit nanomolar range against both enzymes [13] [16].

Molecular Docking and Binding Analysis

Molecular docking studies and molecular dynamic simulations provide insights into the binding modes of indole-2-carboxylic acid derivatives within the active sites of both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [13] [16]. The compounds demonstrate favorable binding interactions through hydrogen bonding networks and van der Waals interactions [13] [16].

The binding affinity is enhanced by specific structural modifications, particularly the incorporation of acetamido or ethylamino groups at the 6-position of the indole ring [16]. These substituents contribute to binding through hydrogen bond formation with critical amino acid residues in the enzyme active sites [16].

Immunotherapy Implications

Dual inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase addresses the compensatory upregulation observed when only one enzyme is inhibited [12]. Research demonstrates that inhibition of indoleamine 2,3-dioxygenase 1 alone results in tryptophan 2,3-dioxygenase compensating for the loss of function, maintaining kynurenine production and immunosuppressive effects [12].

The development of dual inhibitors based on the ethyl 5-bromo-1H-indole-2-carboxylate scaffold represents a promising approach for enhancing anti-tumor immunity [12] [13]. These compounds can effectively block tryptophan catabolism, potentially reversing tumor-induced immunosuppression and improving therapeutic outcomes when combined with other immunotherapeutic agents [12] [13].

Human Immunodeficiency Virus Reverse Transcriptase Targeting

Ethyl 5-bromo-1H-indole-2-carboxylate has been utilized as a starting material for synthesizing novel human immunodeficiency virus-1 reverse transcriptase inhibitors [15] [17]. The compound serves as a crucial building block for developing covalent inhibitors that specifically target mutant forms of the enzyme [15].

Covalent Inhibitor Development

Research has focused on creating indolylarylsulfone derivatives from ethyl 5-bromo-1H-indole-2-carboxylate that act as covalent human immunodeficiency virus-1 reverse transcriptase inhibitors [15]. The synthetic pathway involves converting the ethyl ester to a sulfonyl chloride intermediate, which then forms covalent bonds with specific cysteine residues in the enzyme [15].

The target compounds demonstrate specific inhibition of the human immunodeficiency virus-1 reverse transcriptase mutant Y181C through covalent modification of the enzyme [15]. This mutation is associated with resistance to traditional non-nucleoside reverse transcriptase inhibitors, making covalent inhibitors particularly valuable for treating drug-resistant viral strains [15].

Integrase Inhibition

Beyond reverse transcriptase targeting, indole-2-carboxylic acid derivatives related to ethyl 5-bromo-1H-indole-2-carboxylate have shown promise as human immunodeficiency virus integrase inhibitors [17]. The indole nucleus can chelate with two magnesium ions within the active site of integrase, disrupting the strand transfer process essential for viral replication [17].

Optimization studies have led to the development of compound 17a, which markedly inhibits integrase activity with a half maximal inhibitory concentration of 3.11 micromolar [17]. Binding mode analysis reveals that the introduced halogenated benzene ring can effectively interact with viral DNA through π-π stacking interactions [17].

Structure-Activity Relationships

The structure-activity relationships for human immunodeficiency virus enzyme inhibition emphasize the importance of the indole core structure [17]. The carboxylic acid functionality at the 2-position is essential for chelating metal ions required for enzyme activity [17]. The bromine substitution at the 5-position contributes to enhanced binding affinity and selectivity for viral enzymes over human counterparts [17].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16732-70-0

Wikipedia

2-(Ethoxycarbonyl)-5-bromo-indole

Dates

Last modified: 08-15-2023

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